molecular formula C24H21N3O3 B4521753 N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4521753
M. Wt: 399.4 g/mol
InChI Key: LJPVNUMOMFDNQW-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a naphthalene substituent at the 3-position of the pyridazinone ring and a 4-methoxybenzyl group attached to the acetamide nitrogen. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and receptor-modulating activities .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-30-19-11-9-17(10-12-19)15-25-23(28)16-27-24(29)14-13-22(26-27)21-8-4-6-18-5-2-3-7-20(18)21/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPVNUMOMFDNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 358.43 g/mol

The structural features include a methoxybenzyl group and a naphthalene moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway can be summarized as follows:

  • Formation of the Pyridazine Core : The pyridazine ring is synthesized through condensation reactions involving appropriate aldehydes and hydrazines.
  • Substitution Reactions : The introduction of the methoxybenzyl group is accomplished via nucleophilic substitution.
  • Final Acetylation : The final product is obtained by acetylation of the amine group.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing naphthalene and pyridazine structures have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Induces apoptosis through caspase activation
Compound BC620Inhibits DNA synthesis, leading to cell cycle arrest

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives inhibit DNA synthesis, causing cell cycle arrest at the G1/S phase.

Case Studies

In a notable study, a series of pyridazine derivatives were evaluated for their anticancer potential. Among them, this compound exhibited promising results, with an IC50 value indicating effective inhibition of tumor growth in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide include derivatives with variations in the pyridazinone substituents, acetamide side chains, or aryl groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and pharmacological profiles:

Structural Analogues and Key Differences

Compound Name Key Structural Features Pharmacological Activity Reference
This compound (Target Compound) - 3-Naphthalen-1-yl pyridazinone
- 4-Methoxybenzyl acetamide
Not explicitly reported (structural focus)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide - 3-Methyl pyridazinone
- 4-Methoxybenzyl and 4-bromophenyl acetamide
Potent FPR2 agonist; activates calcium signaling
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) - Triazole-linked naphthalenyloxy group
- 4-Chlorophenyl acetamide
Antimicrobial activity (synthesis focus)
N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide - 3-Naphthalen-1-yl pyridazinone
- 4-Acetamidophenyl acetamide
Not reported (structural analogue)
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}-N-(4-iodophenyl)acetamide (8b) - 3-Methyl pyridazinone
- Methylthio-benzyl and 4-iodophenyl acetamide
Formyl peptide receptor modulation

Pharmacological and Functional Insights

  • FPR Receptor Activity: Pyridazinones with 4-methoxybenzyl groups (e.g., ) show higher FPR2 selectivity than naphthalene-substituted analogues, suggesting the benzyl substituent’s electronic effects are critical for receptor binding .
  • Antimicrobial Potential: Triazole-linked naphthalene derivatives () exhibit activity against bacterial strains, attributed to the triazole’s hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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